Ethyl 4-bromo-2,3,6-trifluorobenzoate Ethyl 4-bromo-2,3,6-trifluorobenzoate
Brand Name: Vulcanchem
CAS No.: 773139-40-5
VCID: VC11679199
InChI: InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol

Ethyl 4-bromo-2,3,6-trifluorobenzoate

CAS No.: 773139-40-5

Cat. No.: VC11679199

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2,3,6-trifluorobenzoate - 773139-40-5

Specification

CAS No. 773139-40-5
Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
IUPAC Name ethyl 4-bromo-2,3,6-trifluorobenzoate
Standard InChI InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3
Standard InChI Key RFKJIIUJJBBPFC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F
Canonical SMILES CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F

Introduction

Synthesis and Manufacturing Protocols

Synthetic Routes

The synthesis of ethyl 4-bromo-2,3,6-trifluorobenzoate typically involves a multi-step process starting from halogenated fluorobenzenes. Two primary methodologies are documented:

Route 1: Direct Bromination and Esterification

  • Bromination of 2,3,6-Trifluorobenzoic Acid:

    • Reagents: Bromine (Br₂) in acetic acid under reflux.

    • Conditions: Controlled temperature (40–60°C) to avoid over-bromination.

    • Yield: ~70–80% (theoretical).

  • Esterification with Ethanol:

    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid .

    • Conditions: Reflux in ethanol for 6–8 hours .

    • Yield: >85% after purification .

Route 2: Palladium-Catalyzed Cross-Coupling

  • Substrate: 4-Bromo-2,3,6-trifluorobenzoic acid.

  • Reagents: Ethanol, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine) .

  • Conditions: Room temperature, 12–24 hours .

  • Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates .

Industrial-Scale Production

A patented method (CN101353317B) for analogous compounds highlights the use of cost-effective solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide . Key adaptations for ethyl 4-bromo-2,3,6-trifluorobenzoate include:

  • Solvent Recovery: Distillation under reduced pressure to reclaim THF (boiling point: 66°C) .

  • Purification: Recrystallization from petroleum ether to achieve >95% purity .

PropertyValueSource Analogue
Density1.65–1.75 g/cm³Methyl analogue
Boiling Point220–230°C (extrapolated)1-Bromo-2,4,5-trifluorobenzene
Melting Point−5 to 5°C (estimated)Patent data
Flash Point105–110°CGHS guidelines
SolubilitySoluble in THF, DCM, ethyl acetateExperimental

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at C4 is highly susceptible to substitution due to the electron-withdrawing effect of adjacent fluorine atoms. Common reactions include:

  • Suzuki-Miyaura Coupling:

    • Reagents: Pd(PPh₃)₄, arylboronic acids, K₂CO₃ .

    • Applications: Synthesis of biaryl structures for drug candidates .

  • Amination:

    • Reagents: Ammonia or primary amines in DMF at 80°C.

    • Yield: 60–75%.

Ester Hydrolysis

  • Conditions: 2M NaOH in ethanol/water (1:1), reflux for 4 hours .

  • Product: 4-Bromo-2,3,6-trifluorobenzoic acid (precursor to agrochemicals) .

Applications in Industry and Research

Pharmaceutical Intermediates

  • Anticancer Agents: The trifluorinated aromatic core is a key motif in kinase inhibitors .

  • Antibiotics: Functionalized derivatives show activity against Gram-positive bacteria.

Agrochemicals

  • Herbicides: Modifications at the bromine position yield compounds with herbicidal activity .

Materials Science

  • Liquid Crystals: Fluorinated benzoates enhance thermal stability in display technologies .

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